![molecular formula C18H17NO2 B2411195 1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-79-6](/img/structure/B2411195.png)

1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

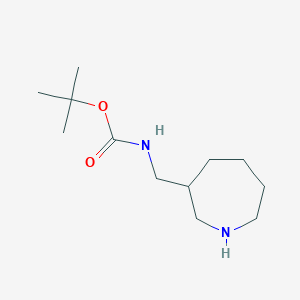

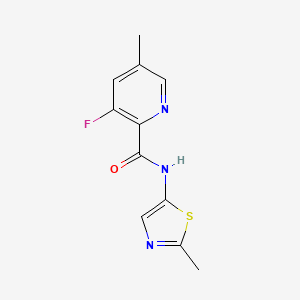

“1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene” is a chemical compound . It is also known by other names such as “1(2H)-Naphthalenone, 3,4-dihydro-, O-(3-methylbenzoyl)oxime”, “[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 3-methylbenzoate”, and "N-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-N-[(3-METHYLBENZOYL)OXY]AMINE" .

科学的研究の応用

- Researchers have explored the antitumor and anticancer effects of this compound. It exhibits promising activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it demonstrates strong efficacy against HepG2 cells and moderate effects on MCF-7 cells .

- The compound’s molecular interactions with specific amino acids (Arg184 and Lys179) have been studied through docking simulations, revealing its potential as a therapeutic agent .

- The compound has shown significant antioxidant activity, as assessed by its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative damage and maintaining overall health .

- In the presence of ethanol and sodium ethoxide, the compound reacts with hydrazine hydrate to yield 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine. This behavior highlights its potential as a hydrogen bond donor .

- The synthesis of novel heterocyclic compounds using this compound as a key precursor has been explored. These derivatives exhibit diverse structural features and may have applications in drug discovery and materials science .

- The compound’s cytotoxicity has been evaluated across different cell lines. It shows potent effects against certain cancer cells (HepG2, MCF-7) and fibroblasts (WI-38). Additionally, it displays resistance against VERO cells .

- Under specific conditions, the compound undergoes cyclization reactions, leading to the formation of cyclic esters. These reactions open up possibilities for designing novel compounds with tailored properties .

Antitumor and Anticancer Properties

Antioxidant Activity

Hydrogen Bonding Behavior

Novel Heterocyclic Compounds

Cytotoxicity and Cell Viability

Cyclic Ester Formation

特性

IUPAC Name |

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-6-4-9-15(12-13)18(20)21-19-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12H,5,8,11H2,1H3/b19-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZNBHCMNOAMGH-HTXNQAPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)O/N=C/2\CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-(5,11-dihydroxy-7-azatetracyclo[6.2.1.02,6.04,10]undecan-7-yl)prop-2-en-1-one](/img/structure/B2411126.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)

![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)

![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)